

Unveiling the Molecular Architecture of Di-p-tolyl Sulphide: A Technical Guide

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Compound of Interest

Compound Name: *Di-p-tolyl sulphide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry and conformational properties of **di-p-tolyl sulphide** (C₁₄H₁₄S), an organosulfur compound belonging to the diaryl sulphide class.^[1] This document summarizes key structural parameters derived from experimental studies, outlines the methodologies used for their determination, and presents logical workflows relevant to its structural analysis.

Core Molecular Structure

Di-p-tolyl sulphide is characterized by a central sulfur atom bonded to two p-tolyl groups.^[1] The molecule is not planar, with the two aromatic rings adopting a non-coplanar orientation relative to each other.^[1] This three-dimensional structure is a critical determinant of its physical and chemical properties, influencing its packing in the solid state and potential interactions with other molecules.^[1]

Quantitative Molecular Geometry Data

The precise three-dimensional arrangement of atoms in **di-p-tolyl sulphide** has been determined by X-ray crystallography. The key structural parameters from this experimental work are summarized in the table below.

Parameter	Value	Source
Crystal System	Orthorhombic	[2]
Space Group	P2 ₁ 2 ₁ 2 ₁	[2]
Unit Cell Dimensions	a = 25.07 Å, b = 7.92 Å, c = 5.81 Å	[2]
S-C Bond Length (1)	1.76 Å	[2]
S-C Bond Length (2)	1.74 Å	[2]
Average S-C Bond Length	1.75 Å	[2][3]
C-S-C Bond Angle	109°	[2][3]
Dihedral Angle (between normals to the two aromatic rings)	56°	[2][3]

Experimental Protocols

X-ray Crystallography

The definitive molecular structure of **di-p-tolyl sulphide** was elucidated using single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Methodology Summary:

- **Crystal Growth:** Suitable single crystals of **di-p-tolyl sulphide** are grown.
- **Data Collection:** A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The intensities of the diffracted X-rays were measured visually in the foundational study.[2][3]
- **Structure Solution:** The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the crystal's unit cell.

- Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns. In the case of **di-p-tolyl sulphide**, double-Fourier-series and least-squares procedures were used to refine the 45 positional parameters of the atoms.[2][3]

Visualized Workflows and Relationships

Experimental Workflow for Structural Determination

The following diagram illustrates the general workflow for determining the molecular structure of a crystalline compound like **di-p-tolyl sulphide** using X-ray crystallography.

Experimental workflow for X-ray crystallography.

Logical Relationship between Experimental and Computational Approaches

While specific computational data for **di-p-tolyl sulphide** is not readily available in the cited literature, the following diagram illustrates the synergistic relationship between experimental techniques and theoretical calculations in modern structural chemistry. Experimental data, like that from X-ray crystallography, provides the benchmark for validating and refining computational models.

Synergy between experimental and computational methods.

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